molecular formula C6H4ClN3O B1432569 6-Chlorooxazolo[5,4-b]pyridin-2-amine CAS No. 1256819-81-4

6-Chlorooxazolo[5,4-b]pyridin-2-amine

Cat. No.: B1432569
CAS No.: 1256819-81-4
M. Wt: 169.57 g/mol
InChI Key: PEDGQBYWIPBVNW-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring an oxazole ring fused with a pyridine moiety. The oxazole ring contains oxygen and nitrogen atoms, while the pyridine ring includes a chlorine substituent at the 6-position. Derivatives such as 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS 872706-13-3) and 5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (C₁₃H₁₀ClN₃O, MW 259.69 g/mol) have been cataloged .

Properties

IUPAC Name

6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDGQBYWIPBVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 6-Chlorooxazolo[5,4-b]pyridin-2-amine generally follows a route involving:

  • Starting from 4-chloropyridin-2-ylamine or similar chlorinated aminopyridine derivatives.
  • Formation of the oxazole ring by cyclization reactions involving aldehydes or related carbonyl compounds.
  • Use of base-mediated conditions for ring closure or modification.
  • Purification steps such as recrystallization or column chromatography to isolate the final product.

Key Preparation Methods and Reaction Conditions

Method No. Starting Material Reagents/Conditions Reaction Type Yield (%) Notes
1 4-Chloropyridin-2-ylamine Chloroacetaldehyde, NaHCO3, ethanol, reflux 6 h Cyclization via aldehyde ~80-90 Refluxing 4-chloropyridin-2-ylamine with chloroacetaldehyde in ethanol with sodium bicarbonate produces the oxazole ring by intramolecular cyclization. Purification by column chromatography yields the product with high purity.
2 4-Chloropyridin-2-ylamine Chloroacetaldehyde (50% aqueous), NaHCO3, EtOH/water, reflux 10 h Cyclization under aqueous conditions >98 (crude) Similar to method 1 but uses aqueous chloroacetaldehyde; after reflux, the crude product is extracted and purified without further modification.
3 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one (analogous precursor) NaOH (2N), water, reflux overnight, neutralization Hydrolysis and ring transformation 80-98 Although this method is for a bromo analog, it demonstrates the use of strong base and heating to achieve ring modifications, which can be adapted for chloro derivatives.
4 4-Chloropyridin-2-ylamine Pd(PPh3)4, phenylboronic acid, Na2CO3, EtOH/H2O/toluene, 90°C, sealed tube, 14 h Palladium-catalyzed coupling (for functionalization) 75 This method is more for functionalization of the pyridine ring but can be part of multi-step synthesis towards the target compound.

Detailed Reaction Pathway Example

Cyclization of 4-Chloropyridin-2-ylamine with Chloroacetaldehyde

  • Step 1: Dissolve 4-chloropyridin-2-ylamine (100 mmol) in ethanol (170 mL).
  • Step 2: Add sodium bicarbonate (200 mmol) to maintain basic conditions.
  • Step 3: Add chloroacetaldehyde (150 mmol) slowly.
  • Step 4: Reflux the mixture for 6 hours to promote cyclization.
  • Step 5: Remove solvents under reduced pressure.
  • Step 6: Partition the crude mixture between water and ethyl acetate.
  • Step 7: Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.
  • Step 8: Purify the product by silica gel column chromatography (eluent: 50% ethyl acetate/petroleum ether).
  • Outcome: this compound is obtained as a purified solid with a yield around 80-90%.

Analytical Data Supporting Preparation

  • Mass Spectrometry (MS): The molecular ion peak [M+H]+ observed at m/z 153 confirms the molecular weight of the product.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic signals corresponding to the aromatic protons and amine functionalities.
  • Purity: High purity (>98%) is achieved post purification, confirmed by LC-MS and chromatographic methods.

Comparative Yield and Conditions Table

Preparation Method Solvent System Base/Acid Used Temperature Reaction Time Yield (%) Purification Method
Cyclization with chloroacetaldehyde + NaHCO3 Ethanol Sodium bicarbonate Reflux (~78°C) 6-17 hours 80-90 Column chromatography
Cyclization with aqueous chloroacetaldehyde Ethanol/Water Sodium bicarbonate Reflux 10 hours >98 (crude) Extraction and chromatography
Hydrolysis of bromo-oxazolo precursor Water/NaOH (2N) Sodium hydroxide Reflux overnight 12-18 hours 80-98 Filtration and drying
Pd-catalyzed coupling (functionalization) EtOH/H2O/Toluene Sodium carbonate 90°C sealed tube 14 hours 75 Filtration and recrystallization

Chemical Reactions Analysis

Types of Reactions: 6-Chlorooxazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of oxo derivatives.

  • Reduction: Reduction reactions can produce amino derivatives.

Scientific Research Applications

6-Chlorooxazolo[5,4-b]pyridin-2-amine has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Chlorooxazolo[5,4-b]pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: Heteroatom Variations

Thiazolo[5,4-b]pyridin-2-amine Derivatives
  • 5-Chlorothiazolo[5,4-b]pyridin-2-amine (C₆H₄ClN₃S, MW 185.63 g/mol): Features a sulfur atom in place of oxygen in the fused ring. Higher density (1.632 g/cm³) and boiling point (356.8°C) compared to non-chlorinated thiazolo analogs . CAS 31784-71-1; purity ≥95% .
Selenazolo[5,4-b]pyridin-2-amine Derivatives
  • Forms dimeric structures via N–H···N hydrogen bonds (H···N = 2.933 Å) .
Oxazolo[5,4-b]pyridin-2-amine Derivatives
  • 6-Bromooxazolo[5,4-b]pyridin-2-amine :
    • Bromine substituent increases molecular weight (e.g., 236.45 g/mol for brominated analogs) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
6-Chlorooxazolo[5,4-b]pyridin-2-amine (derivative) C₁₃H₁₀ClN₃O 259.69 N/A N/A N/A
5-Chlorothiazolo[5,4-b]pyridin-2-amine C₆H₄ClN₃S 185.63 N/A 356.8 1.632
Thiazolo[5,4-b]pyridin-2-amine C₆H₅N₃S 151.19 252–254 328.9 1.485
6-Ethoxythiazolo[5,4-b]pyridin-2-amine C₈H₉N₃OS 195.24 N/A N/A N/A

Key Observations :

  • Chlorine substitution increases boiling points and densities (e.g., 5-chlorothiazolo vs. non-chlorinated thiazolo) .
  • Selenazolo derivatives exhibit lower symmetry in crystal structures due to selenium’s larger atomic radius .

Stability and Commercial Availability

  • This compound : Discontinued due to synthesis challenges or stability issues .
  • Thiazolo Analogs : Widely available (e.g., 95% purity for 6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine) .
  • Selenazolo Compounds : Require specialized handling due to selenium’s toxicity .

Biological Activity

6-Chlorooxazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C₆H₄ClN₃O
  • Molecular Weight : 169.57 g/mol
  • Structure : The compound features a fused oxazole and pyridine ring system, which is critical for its biological activity.

Research indicates that this compound interacts with various biological macromolecules, potentially modulating enzyme activity. The exact biochemical pathways affected remain under investigation, but preliminary studies suggest its role as an enzyme inhibitor or modulator, influencing cellular functions through binding interactions with proteins and other biomolecules.

Biological Activity

The compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound may possess antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its cytotoxicity against MIA PaCa-2 and PC-3 cancer cell lines, with promising results indicating low μM IC50 values .
  • Antimicrobial Properties : Its structural features suggest potential antimicrobial activity, although specific studies are required to quantify this effect.
  • Enzyme Inhibition : The compound has been identified as a potential modulator of enzyme activity, which could be leveraged in therapeutic contexts .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation :
    • Various synthetic routes have been explored to produce this compound efficiently. The synthesis often involves reactions that introduce the chloro substituent at specific positions on the oxazole ring.
  • In Vitro Studies :
    • In vitro evaluations have demonstrated significant antiproliferative activity against multiple cancer cell lines. For example, a study reported IC50 values ranging from 0.87 to 4.3 μM for derivatives related to this compound .
  • Mechanistic Insights :
    • Research has indicated that the compound may induce cell cycle arrest in the G0/G1 phase in certain cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Score
2-Methyloxazolo[4,5-b]pyridineC₆H₄N₂O0.93
5-Chlorothiazolo[5,4-b]pyridin-2-amineC₆H₄ClN₃S0.88
2-Chlorooxazolo[4,5-b]pyridineC₆H₄ClN₂O0.87

These compounds share structural features but may exhibit different biological activities due to variations in their functional groups and ring systems.

Q & A

Q. Advanced

  • Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions during halogenation .
  • pH modulation : Basic conditions (pH 8–9) stabilize intermediates in nucleophilic substitutions .
  • Catalytic additives : CuI or Pd₂(dba)₃ improves coupling efficiency in cross-coupling reactions, as seen in analogous thiazolo[5,4-b]pyridine systems .
    High-throughput screening (HTS) with varying catalysts/solvents is recommended to identify optimal conditions .

How should contradictory crystallographic data (e.g., bond lengths, angles) be resolved?

Q. Advanced

  • Validation tools : Use PLATON or Mercury to check for missed symmetry or disorder.
  • Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to assess theoretical vs. experimental deviations .
  • Data re-refinement : Apply twin refinement in SHELXL for datasets with suspected twinning, common in fused heterocycles .

What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, guided by the oxazole ring’s electron-rich nature and chlorine’s hydrophobic interactions .
  • Cellular pathway analysis : RNA-seq or proteomics identifies downstream effects post-treatment, validated via CRISPR knockouts of suspected targets .

How can stability issues (e.g., hydrolysis, photodegradation) be mitigated during storage?

Q. Basic

  • Storage conditions : -20°C under argon in amber vials to prevent light/oxygen exposure .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .
    Stability is monitored via HPLC (C18 column, acetonitrile/water gradient) to detect degradation peaks .

What analytical techniques are recommended for purity assessment, and how are interferences minimized?

Q. Basic

  • HPLC-MS : Electrospray ionization (ESI+) with [M+H]⁺ monitoring (expected m/z: 185.64 for C₆H₄ClN₃O) .
  • ¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyridine H5) and δ 6.9 ppm (oxazole H4). DMSO-d₆ suppresses solvent interference .
  • Elemental analysis : Acceptable C/H/N deviations ≤0.4% .

What strategies improve regioselectivity in halogenation or functionalization reactions?

Q. Advanced

  • Directed ortho-metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the oxazole NH, enabling directed halogenation at C7 .
  • Protecting groups : Boc protection of the amine prevents unwanted side reactions during cross-coupling .

How should conflicting biological activity data across studies be reconciled?

Q. Advanced

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Metabolic stability testing : Assess compound integrity in cell media via LC-MS to rule out degradation .
  • Structural analogs : Compare activity with 6-bromo or 6-iodo derivatives to isolate electronic effects of the C6 substituent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorooxazolo[5,4-b]pyridin-2-amine
Reactant of Route 2
6-Chlorooxazolo[5,4-b]pyridin-2-amine

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